molecular formula C19H22F2N2O4S2 B604196 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane CAS No. 1087648-78-9

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B604196
CAS No.: 1087648-78-9
M. Wt: 444.5g/mol
InChI Key: NLRLOLSYOSWACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.

    Biological Studies: The compound is investigated for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diazepane ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the sulfonyl groups.

    4-Fluoro-3-methylbenzenesulfonyl Chloride: The sulfonylating agent used in the synthesis.

    Sulfonamide Derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the sulfonyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,4-bis[(4-fluoro-3-methylphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLOLSYOSWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.